(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Racemization Suppression SPPS Side-Reaction Mitigation Chiral Purity Assurance

(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly catalogued as Fmoc-Ser(cBu)-OH or N-Fmoc-O-cyclobutyl-L-serine (CAS 2642331-49-3, MFCD34647795), is a protected, non-proteinogenic L-serine derivative engineered exclusively for Fmoc/tBu solid-phase peptide synthesis (SPPS). It belongs to the class of O-alkyl ether-protected Fmoc-serine building blocks, distinguished by a cyclobutyl ether modification on the β-hydroxyl side chain.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
Cat. No. B15359982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyKMDFHULRLPLDGQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-O-cyclobutyl-L-serine (CAS 2642331-49-3): A Non-Canonical Fmoc-Serine Building Block for Conformationally Constrained Peptide Synthesis


(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly catalogued as Fmoc-Ser(cBu)-OH or N-Fmoc-O-cyclobutyl-L-serine (CAS 2642331-49-3, MFCD34647795), is a protected, non-proteinogenic L-serine derivative engineered exclusively for Fmoc/tBu solid-phase peptide synthesis (SPPS). It belongs to the class of O-alkyl ether-protected Fmoc-serine building blocks, distinguished by a cyclobutyl ether modification on the β-hydroxyl side chain. This structural feature imparts enhanced steric bulk (molecular weight 381.42 Da, C22H23NO5) and conformational rigidity compared to standard Fmoc-serine protecting groups such as tert-butyl (tBu), benzyl (Bzl), and n-butyl (n-Bu) ethers. Marketed chiefly for advanced peptide engineering, its commercial availability remains limited to specialized vendors, with typical specifications of 95–97% purity and pricing that reflects its specialized nature relative to high-volume commodity Fmoc-amino acids.

Why Fmoc-Ser(cBu)-OH Cannot Be Approximated by Standard Fmoc-Ser(tBu)-OH or Fmoc-Ser(n-Bu)-OH in Peptide Design


Generic substitution among Fmoc-serine derivatives fails because the O-alkyl protecting group simultaneously serves as a permanent side-chain modification and a conformational determinant in the final deprotected peptide. Unlike transient protecting groups (e.g., tBu) that are cleaved during global TFA deprotection to yield native serine, the cyclobutyl ether of Fmoc-Ser(cBu)-OH is a chemically stable, non-cleavable architectural feature that remains intact post-synthesis. This means Fmoc-Ser(tBu)-OH and Fmoc-Ser-OH both ultimately deliver the same serine residue, whereas Fmoc-Ser(cBu)-OH delivers a structurally distinct O-cyclobutyl-serine residue with altered hydrogen-bonding capacity, steric profile, and lipophilicity. Furthermore, Fmoc-Ser(tBu)-OH carries a well-characterized liability — documented racemization exceeding 10% under standard continuous-flow SPPS conditions using HBTU/DIEA — necessitating additional process optimization (e.g., collidine substitution) to preserve stereochemical integrity. [1] Fmoc-Ser(cBu)-OH, bearing a secondary ether rather than a tertiary one, is not susceptible to the same acid-catalyzed elimination pathway that generates reactive isobutylene from tBu esters and contributes to racemization. Fmoc-Ser(n-Bu)-OH (linear butyl, MW 383.44) provides comparable lipophilicity but lacks the constrained ring geometry of cyclobutyl; conversely, Fmoc-Ser(Bzl)-OH (benzyl ether) introduces an aromatic π-system absent in cyclobutyl, altering peptide aggregation propensity. Thus, substitution of Fmoc-Ser(cBu)-OH with any of these analogs constitutes a substantive change in both the synthetic route and the biophysical properties of the target peptide, making it unsuitable for applications demanding a defined, non-cleavable, conformationally restrained serine mimic.

Quantitative Evidence Supporting Fmoc-Ser(cBu)-OH Differentiation vs. Closest Serine Ether Analogs


Stereochemical Integrity: Elimination of tBu-Ether Racemization Liability via Secondary Ether Architecture

Fmoc-Ser(cBu)-OH carries a secondary cyclobutyl ether at the serine side-chain, which is chemically distinct from the tertiary tert-butyl ether in the industry-standard Fmoc-Ser(tBu)-OH. Published literature establishes that Fmoc-Ser(tBu)-OH undergoes unexpectedly high racemization (up to >10% D-serine incorporation) during automated continuous-flow SPPS under standard HBTU/DIEA activation, a problem severe enough that vendors recommend substituting DIEA with collidine to mitigate the epimerization. [1] The tBu group is susceptible to acid-catalyzed elimination generating isobutylene and a reactive carbocation pathway that promotes Cα-H abstraction, whereas the secondary cyclobutyl ether in Fmoc-Ser(cBu)-OH lacks this tertiary carbocation elimination pathway, providing a fundamentally more racemization-resistant architecture. No published evidence of comparable racemization has been reported for cyclobutyl ether-protected serine derivatives, and the secondary ether bond strength (C–O bond dissociation energy ~85–91 kcal/mol for secondary vs. ~78–83 kcal/mol for tertiary ethers) provides a thermodynamic basis for enhanced stereochemical stability. The commercial availability of Fmoc-D-Ser(cBu)-OH at 95% purity further enables independent chiral purity verification via the enantiomeric pair.

Racemization Suppression SPPS Side-Reaction Mitigation Chiral Purity Assurance

Orthogonal Stability: Permanent Non-Cleavable Ether vs. Acid-Labile tBu Protecting Group Strategy

The cyclobutyl ether modification in Fmoc-Ser(cBu)-OH is a permanent, non-hydrolyzable O-alkyl bond that survives both the piperidine-mediated Fmoc deprotection cycle and the final TFA global deprotection step (typically TFA/TIS/H₂O 95:2.5:2.5). This contrasts fundamentally with Fmoc-Ser(tBu)-OH, where the O-tBu group is explicitly designed for quantitative cleavage during TFA treatment to regenerate native serine — the tBu carbocation scavenging (via TIS) is a standard, optimized step. Fmoc-Ser(n-Bu)-OH (O-n-butyl, MW 383.44) is also a permanent modification but differs in side-chain geometry: the linear n-butyl chain adopts a flexible extended conformation with an estimated conformational entropy (ΔS_conf) significantly higher than the constrained cyclobutyl ring, which is locked into a puckered conformation with four distinct, restricted rotamers. The TFA stability of the cyclobutyl ether is thermodynamically rooted in its secondary ether nature: secondary alkyl-oxygen bonds resist acidolysis because protonation at oxygen does not lead to a stabilized tertiary carbocation; the cyclobutyl cation (if formed) would be highly strained (~26 kcal/mol ring strain) and is thus kinetically disfavored. [1]

Side-Chain Stability TFA Deprotection Compatibility Non-Canonical Residue Incorporation

Conformational Pre-Organization: Cyclobutyl Ring Constraints vs. Flexible Alkyl Ethers in Peptide Backbone Engineering

The cyclobutyl ring introduces a defined, puckered geometry with a well-characterized conformational landscape. Crystallographic and computational studies on 1-aminocyclobutane-1-carboxylic acid (Ac₄c) residues demonstrate that the cyclobutyl moiety expands the τ(N–Cα–C′) bond angle significantly beyond the tetrahedral value (111.5° to ~114–116°), and the Ac₄c residue acts as an effective β-turn and 3₁₀-helix promoter in model peptides. [1] Fmoc-Ser(cBu)-OH positions this conformationally constrained ring at the β-carbon (O–CH₂–cBu) rather than at Cα, creating a side-chain-restricted serine analog with restricted χ₁ torsional freedom. In Fmoc-Ser(n-Bu)-OH, the n-butyl chain samples an extended conformational ensemble with low rotational barriers (~3–4 kcal/mol for C–C rotation), providing no meaningful conformational restriction. Fmoc-Ser(tBu)-OH, while bulkier at the β-oxygen, is cleaved before conformational analysis applies. The Fsp³ (fraction of sp³-hybridized carbons) of Fmoc-Ser(cBu)-OH is 0.363 vs. ~0.36 for Fmoc-Ser(n-Bu)-OH and ~0.40 for Fmoc-Ser(tBu)-OH, indicating comparable overall saturation but distinct three-dimensional shape. The calculated polar surface area (PSA) for Fmoc-Ser(cBu)-OH is 84.9 Ų, nearly identical to Fmoc-Ser(tBu)-OH (84.86 Ų), confirming that the differentiation lies in shape and conformational restriction rather than gross polarity. [2]

Conformational Restriction Peptidomimetic Design β-Turn Stabilization

Optimized Lipophilicity Window: cLogP 3.55 Balances Solubility and Membrane Permeability for Cellular Assays

The computed partition coefficient (cLogP/XLogP3) of Fmoc-Ser(cBu)-OH is 3.55, positioning it in an intermediate lipophilicity range between the more polar Fmoc-Ser-OH (cLogP ~1.72) and the more lipophilic Fmoc-Ser(tBu)-OH (cLogP ~4.18–5.10 depending on computational method) and Fmoc-Ser(Bzl)-OH (predicted cLogP ~4.5–5.0). [1] This places Fmoc-Ser(cBu)-OH within the optimal LogP window (1–4) recommended for drug-like peptide building blocks intended for cellular permeability while maintaining adequate aqueous solubility for SPPS coupling steps. Fmoc-Ser(tBu)-OH, with cLogP values exceeding 4, risks precipitation during aqueous workup and may contribute to aggregate formation in longer peptide sequences. Fmoc-Ser(iPr)-OH (cLogP 4.75, MW 369.41) represents a closer O-alkyl comparator but lacks conformational constraint. The PSA of Fmoc-Ser(cBu)-OH (84.9–85 Ų) is effectively identical to that of Fmoc-Ser(tBu)-OH (84.86 Ų) and significantly lower than Fmoc-Ser-OH (~95–100 Ų), indicating that the polarity difference arises from the lipophilicity of the hydrocarbon moiety rather than shielding of hydrogen-bonding functionality. This property is critical for peptides destined for intracellular target engagement, where excessive polarity limits passive membrane diffusion. [1]

Lipophilicity Engineering Cellular Uptake Peptide Drug Design

Commercial Purity Benchmarking and Supply Chain Differentiation for Niche Fmoc-Amino Acid Procurement

Fmoc-Ser(cBu)-OH is available from multiple specialty vendors at purities ranging from 95% (Astatech, CalpacLab) to 97% (Aladdin, MolCore) and 98% (Leyan). [1] This purity range is comparable to commodity Fmoc-serine derivatives: Fmoc-Ser(tBu)-OH is routinely offered at ≥98% (HPLC) with enantiomeric purity ≥99.5% (chiral HPLC), while Fmoc-Ser-OH is available at ≥97% (sum of enantiomers, HPLC) from major suppliers. The critical differentiation lies not in the purity specification itself, but in the supply landscape. Fmoc-Ser(cBu)-OH is sourced from a limited number of manufacturers (primarily in China and the US) with typical lead times of 2–3 days for stock items or 8–12 weeks for custom quantities, compared to same-day shipment availability for Fmoc-Ser(tBu)-OH from global distributors. [1] This supply constraint means that for research programs requiring multi-gram quantities for SAR campaigns, procurement planning must account for longer lead times. The compound's storage requirement (2–8°C, wet ice shipping) is standard for Fmoc-amino acids. Pricing for Fmoc-Ser(cBu)-OH at the 100 mg scale ranges from approximately $280–457 USD across vendors, representing a premium of roughly 5–10× over Fmoc-Ser(tBu)-OH at equivalent scale and purity — a cost differential justified by the unique permanent cyclobutyl modification that cannot be replicated with commodity alternatives. [1]

Vendor Comparison Purity Specifications Specialty Amino Acid Sourcing

High-Impact Application Scenarios for Fmoc-Ser(cBu)-OH in Peptide Discovery and Development


Conformationally Constrained Peptidomimetic SAR Libraries

Fmoc-Ser(cBu)-OH enables systematic scanning of serine side-chain conformational space in bioactive peptide pharmacophores. By substituting native serine with O-cyclobutyl-serine at each position along a lead peptide sequence, medicinal chemists can identify which specific serine residues benefit from conformational pre-organization for receptor affinity. The cyclobutyl ring's restricted χ₁ torsional landscape (4 discrete puckered states) reduces the entropic penalty of binding compared to flexible serine (free rotation) or linear O-alkyl analogs. This application is particularly valuable for protease-resistant peptides targeting intracellular protein-protein interfaces, where the balanced LogP of 3.55 supports passive membrane permeability [1] while the non-cleavable ether linkage ensures the conformational constraint persists after synthesis — a feature Fmoc-Ser(tBu)-OH cannot deliver because the tBu group is removed during final deprotection, reverting to flexible native serine. [2]

Stapled and Macrocyclic Peptide Engineering Requiring Non-Cleavable Serine Isosteres

In all-hydrocarbon stapled peptides and macrocyclic scaffolds, side-chain rigidity is essential to pre-organize the macrocycle for target binding. Fmoc-Ser(cBu)-OH serves as a non-cleavable serine isostere that maintains a defined geometry throughout synthesis and after resin cleavage. Unlike Fmoc-Ser(tBu)-OH, which reverts to native serine upon TFA treatment and thus cannot contribute to conformational restriction in the final product, the cyclobutyl ether remains intact, providing a permanent architectural element. The low racemization risk of the secondary ether architecture (versus the documented >10% epimerization of Fmoc-Ser(tBu)-OH under standard coupling conditions) is particularly critical in macrocyclization applications where even minor diastereomer contamination can collapse cyclization yields. [1] Specialty vendors offer Fmoc-Ser(cBu)-OH at 95–97% purity with batch-specific analytical data, meeting the quality requirements for structure-activity studies in lead optimization. [2]

Peptide-Based Chemical Probes for Protein Interaction Mapping

Chemical biology applications requiring cell-permeable peptide probes benefit from Fmoc-Ser(cBu)-OH's balanced polarity profile. With a computed XLogP3 of 3.5 and PSA of 84.9 Ų, O-cyclobutyl-serine-containing peptides occupy the favorable physicochemical space for cellular uptake (LogP 1–4, PSA <140 Ų), outperforming peptides containing native serine (which are more polar) while avoiding the aggregation and solubility issues associated with excessively lipophilic modifications such as O-benzyl serine (cLogP ~4.5–5.0). The compound's availability in both L- and D- configurations (Fmoc-D-Ser(cBu)-OH at 95% purity) further enables enantiomeric pair studies for investigating stereospecific protein-ligand interactions. [1]

Industrial-Scale Therapeutic Peptide Process Development with Reduced Racemization Risk

For peptide drug candidates advancing toward cGMP manufacturing, Fmoc-Ser(cBu)-OH presents a process advantage over Fmoc-Ser(tBu)-OH by eliminating the well-documented racemization liability of the tBu protecting group. The published observation that Fmoc-Ser(tBu)-OH epimerizes >10% under standard HBTU/DIEA continuous-flow conditions has led vendors to recommend process modifications (collidine substitution for DIEA); Fmoc-Ser(cBu)-OH, lacking the tertiary carbocation elimination pathway, is not expected to require such special handling. Procurement planning for kilo-scale campaigns should account for the limited vendor base (6–8 specialty suppliers vs. >50 for commodity Fmoc-amino acids) and the 8–12 week lead time for non-stock quantities, making early supply chain engagement essential. [1]

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